Pentazolone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentazolone hydrochloride is a synthetic compound known for its analgesic properties. It is primarily used to treat moderate to severe pain. The compound works by interacting with opioid receptors in the central nervous system, altering the perception of pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentazolone hydrochloride involves several steps. One common method includes the reaction of 2-dimethylallyl-5,9-dimethyl-2’-hydroxybenzomorphan with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The final product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pentazolone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and amines .

Scientific Research Applications

Pharmacological Applications

Pentazolone hydrochloride has been extensively studied for its analgesic properties. It acts on the central nervous system to relieve pain and is often compared to other opioid analgesics. Its applications include:

- Pain Management : Used in clinical settings for postoperative and chronic pain management.

- Combination Therapies : Often administered with naloxone to mitigate potential abuse and side effects associated with narcotics .

Analytical Methods for Quantification

The accurate quantification of this compound in pharmaceutical formulations is critical for ensuring patient safety and drug efficacy. Several analytical techniques have been developed:

High-Performance Liquid Chromatography (HPLC)

A recent study validated a two-dimensional HPLC method that significantly enhances the resolution and selectivity for this compound quantification. Key findings include:

- Method Validation : The method demonstrated excellent linearity (R² = 0.998), with a limit of detection of 1.58 μg/L and recovery rates between 97.70% and 102.50% .

- Application : This method was successfully applied to analyze this compound in various pharmaceutical products, including injections and tablets, ensuring no interference from excipients .

| Sample Type | Found Concentration (μg/L) | Recovery (%) | RSD (%) |

|---|---|---|---|

| This compound (pure) | 29.94 ± 0.31 | 99.8 | 1.05 |

| This compound in ampoules (30 mg/mL) | 29.82 ± 0.42 | 99.4 | 1.40 |

| Combination with acetaminophen (25/650 mg) | 30.03 ± 0.40 | 100.1 | 1.31 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Another study focused on developing a GC-MS method for determining pentazolone levels in urine, which is essential for monitoring drug abuse and compliance . This method provides high specificity and sensitivity, making it suitable for forensic applications.

Case Study: Pentazocine Loaded Microspheres

Research has explored the use of pentazocine-loaded microspheres to optimize drug delivery systems . This study highlighted:

- Controlled Release : The microspheres provide a sustained release of pentazocine, improving patient compliance and minimizing side effects.

- Formulation Optimization : Statistically optimized formulations were developed to enhance the therapeutic efficacy of pentazocine while reducing the risk of addiction.

Case Study: Urinary Analysis

A collaborative study established a GC-MS method to validate the determination of pentazone in urine samples . This approach is crucial for:

- Monitoring Abuse : Ensuring that patients adhere to prescribed dosages.

- Clinical Toxicology : Assisting in the diagnosis of overdose cases.

Mechanism of Action

Pentazolone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa and sigma opioid receptors, with a weak antagonist action at the mu receptor. This interaction inhibits ascending pain pathways, altering the perception of and response to pain. The compound also produces analgesia, respiratory depression, and sedation similar to other opioids .

Comparison with Similar Compounds

Similar Compounds

Pentazocine: Another analgesic with similar properties but different receptor affinities.

Naloxone: Often combined with pentazolone hydrochloride to prevent misuse.

Morphine: A more potent opioid with a higher risk of addiction and side effects

Uniqueness

This compound is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of addiction compared to other opioids. Its ability to act on multiple opioid receptors also makes it a valuable tool in pain management research .

Properties

Molecular Formula |

C6H9ClN4O |

|---|---|

Molecular Weight |

188.61 g/mol |

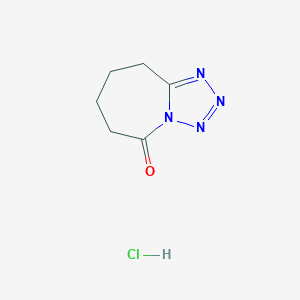

IUPAC Name |

6,7,8,9-tetrahydrotetrazolo[1,5-a]azepin-5-one;hydrochloride |

InChI |

InChI=1S/C6H8N4O.ClH/c11-6-4-2-1-3-5-7-8-9-10(5)6;/h1-4H2;1H |

InChI Key |

JVSPWEPOXOBOFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N2C(=NN=N2)C1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.